molecular formula C18H14Br2N2O4S B12704960 Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester CAS No. 108635-33-2

Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester

Cat. No.: B12704960
CAS No.: 108635-33-2
M. Wt: 514.2 g/mol
InChI Key: LRCJQRHYHUOVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenyl derivatives and quinazolinone precursors. The reaction conditions may involve:

    Bromination: Introduction of bromine atoms at specific positions on the aromatic ring.

    Thioesterification: Formation of the carbonothioic acid ester linkage.

    Methylation: Addition of a methyl group to the oxygen atom.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the quinazolinone ring.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biology, quinazolinone derivatives are known for their potential as enzyme inhibitors, making them valuable in biochemical research.

Medicine

In medicine, compounds like Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    DNA/RNA: Intercalation or binding to nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Such as 2-phenylquinazolin-4(3H)-one.

    Thioesters: Such as methyl thioglycolate.

    Brominated aromatics: Such as 4-bromoanisole.

Uniqueness

The uniqueness of Carbonothioic acid, S-((6,8-dibromo-3,4-dihydro-3-(2-methoxyphenyl)-4-oxo-2-quinazolinyl)methyl)-, O-methyl ester lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

108635-33-2

Molecular Formula

C18H14Br2N2O4S

Molecular Weight

514.2 g/mol

IUPAC Name

methyl [6,8-dibromo-3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]methylsulfanylformate

InChI

InChI=1S/C18H14Br2N2O4S/c1-25-14-6-4-3-5-13(14)22-15(9-27-18(24)26-2)21-16-11(17(22)23)7-10(19)8-12(16)20/h3-8H,9H2,1-2H3

InChI Key

LRCJQRHYHUOVED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CSC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.